molecular formula C21H20N4O2 B3311311 N-phenyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946257-03-0

N-phenyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B3311311
CAS No.: 946257-03-0
M. Wt: 360.4 g/mol
InChI Key: QMVIOKJHUDOWQP-UHFFFAOYSA-N
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Description

N-phenyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a hybrid heterocyclic compound combining an indole core, a 1,3,4-oxadiazole ring, and an acetamide moiety. The indole nucleus is fused to a 5-propyl-substituted oxadiazole at the 2-position, while the acetamide group is N-linked to a phenyl ring (Fig. 1). This structure integrates two pharmacophoric motifs:

  • Indole: Known for diverse biological activities, including anticancer, antioxidant, and anti-inflammatory effects .
  • 1,3,4-Oxadiazole: A bioisostere for ester and carbamate groups, enhancing pharmacological activity via hydrogen bonding and metabolic stability .
  • Acetamide: Facilitates interactions with biological targets through hydrogen bonding and dipole interactions .

Properties

IUPAC Name

N-phenyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-2-8-20-23-24-21(27-20)18-13-15-9-6-7-12-17(15)25(18)14-19(26)22-16-10-4-3-5-11-16/h3-7,9-13H,2,8,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVIOKJHUDOWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multiple steps, starting with the formation of the indole core, followed by the introduction of the propyl group and the oxadiazole ring. Common reagents used in these reactions include acetic anhydride, propylamine, and various oxidizing agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different physical and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-phenyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has shown potential as a biological probe in studying enzyme interactions and cellular processes.

Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory or antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-phenyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Oxadiazole Substituent Acetamide Substituent Key Biological Activities Notable Findings
Target Compound : this compound 5-propyl Phenyl Anticancer (predicted), Antioxidant (moderate) Hypothesized to balance lipophilicity and target affinity due to propyl and phenyl groups .
Compound 4 (): 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide 5-diphenylmethyl Pyrazin-2-yl Not explicitly tested Bulkier diphenylmethyl group may reduce solubility but enhance receptor binding .
Compound 2a (): 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide 5-(indol-3-ylmethyl) Benzothiazol-2-yl Anticancer (tested) Demonstrated 80% yield and activity linked to benzothiazole’s electron-withdrawing effects .
Compound 8 (): N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide 5-((tetrahydronaphthalenyloxy)methyl) 1,3-Benzodioxol-5-ylmethyl Anticancer, MMP-9 inhibition IC₅₀ values comparable to cisplatin; benzodioxol enhances metabolic stability .
Compound 3a (): (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide Not applicable (hydroxyimino group) 2-chlorophenyl Antioxidant Superior DPPH and FRAP activity due to electron-withdrawing Cl .
Compound F356-0323 (): N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide 5-propyl 1,3-Benzodioxol-5-ylmethyl Screening compound (anticancer focus) Benzodioxol may improve blood-brain barrier penetration .

Key Structural and Functional Insights

Oxadiazole Modifications :

  • Propyl vs. Bulkier Groups : The 5-propyl group in the target compound likely offers moderate lipophilicity compared to diphenylmethyl (Compound 4) or tetrahydronaphthalenyloxy (Compound 8), balancing solubility and membrane permeability .
  • Electron-Deficient vs. Electron-Rich Substituents : Electron-withdrawing groups (e.g., benzothiazole in Compound 2a) enhance anticancer activity, whereas electron-donating groups (e.g., diphenylmethyl in Compound 4) may favor receptor binding .

Acetamide Variations: Phenyl vs. Benzodioxol vs. Phenyl: Benzodioxol-containing analogues (Compound 8, F356-0323) show enhanced metabolic stability and CNS penetration, suggesting the target compound’s phenyl group may limit such advantages .

Indole Modifications: The unmodified indole in the target compound contrasts with hydroxyimino-methyl derivatives (Compound 3a), which exhibit superior antioxidant activity due to radical-scavenging imine groups .

Pharmacological Data and Trends

  • Anticancer Activity : Compounds with extended hydrophobic groups (e.g., tetrahydronaphthalenyloxy in Compound 8) show stronger MMP-9 inhibition and cytotoxicity, suggesting the target compound’s propyl group may require optimization for similar potency .
  • Antioxidant Activity : Halogenated phenyl acetamides (e.g., Compound 3a) outperform the target compound in DPPH/FRAP assays, highlighting the importance of electron-withdrawing substituents .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for similar acetamide derivatives, involving S-alkylation of oxadiazole-thiones with chloroacetamides (as in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-phenyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

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